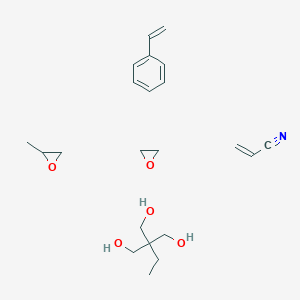
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a complex polymer that combines multiple monomers to create a material with unique properties. This compound is primarily used in the production of various industrial and consumer products due to its stability, durability, and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir involves the polymerization of its monomeric components. The process typically starts with the polymerization of 2-Propenenitrile (acrylonitrile) and ethenylbenzene (styrene) in the presence of an initiator such as potassium peroxodisulfate . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the polymer chains.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The process may involve the use of catalysts and stabilizers to enhance the efficiency and yield of the polymerization reaction. The final product is then purified and processed into various forms for different applications .
化学反応の分析
Types of Reactions
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, which may alter its physical and chemical properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the polymer’s properties and applications .
科学的研究の応用
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release formulations.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives.
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and ensuring controlled release .
類似化合物との比較
Similar Compounds
Polyacrylonitrile: A polymer of acrylonitrile, known for its high strength and thermal stability.
Polystyrene: A polymer of styrene, widely used in the production of plastic products.
Poly(methyl methacrylate): A polymer of methyl methacrylate, known for its transparency and impact resistance.
Uniqueness
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is unique due to its combination of monomers, which imparts a balance of properties such as strength, flexibility, and chemical resistance. This makes it suitable for a wide range of applications, from industrial manufacturing to biomedical engineering .
特性
CAS番号 |
103513-16-2 |
|---|---|
分子式 |
C22H35NO5 |
分子量 |
393.5 g/mol |
IUPAC名 |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O3.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-6(3-7,4-8)5-9;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;7-9H,2-5H2,1H3;2H,1H2;3H,2H2,1H3;1-2H2 |
InChIキー |
SCQRMFUNKUNZEK-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
正規SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
同義語 |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxirane and oxirane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















